

Application Notes and Protocols for Atomic Layer Deposition using Cu(TMHD)₂

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Compound of Interest

Compound Name: Cu(TMHD)₂

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Introduction

Atomic Layer Deposition (ALD) is a thin-film deposition technique renowned for its ability to produce highly conformal and uniform films with atomic-level thickness control. This document provides detailed application notes and protocols for the ALD of copper (Cu) and copper oxide (Cu₂O) thin films using the metal-organic precursor bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II), commonly known as Cu(TMHD)₂. This precursor is favored for its thermal stability and volatility, making it suitable for both thermal and plasma-enhanced ALD processes.^{[1][2]} These films have diverse applications in microelectronics, catalysis, and as antimicrobial coatings, which can be relevant in drug development and medical device manufacturing.

Precursor Details: Cu(TMHD)₂

Cu(TMHD)₂, with the chemical formula Cu(C₁₁H₁₉O₂)₂, is a solid, dark violet crystalline powder.^[3] Its molecular structure features a central copper atom in the +2 oxidation state coordinated to two bulky β-diketonate ligands.^[3] This structure provides good thermal stability and volatility, which are crucial for ALD applications.

Table 1: Physical and Chemical Properties of Cu(TMHD)₂

Property	Value
Chemical Formula	C ₂₂ H ₃₈ CuO ₄
Molecular Weight	430.08 g/mol [3]
Appearance	Dark violet crystalline powder[3]
Melting Point	~198 °C[3]
Sublimation Temperature	100 °C @ 0.1 mmHg[3]
CAS Number	14040-05-2[4]

Applications

Thin films of copper and copper oxide deposited by ALD using Cu(TMHD)₂ have a range of applications, including:

- **Microelectronics:** As seed layers for copper interconnects in integrated circuits, leveraging the high conformality of ALD to coat high-aspect-ratio structures.[5]
- **Catalysis:** The high surface area and controlled thickness of ALD films make them effective catalysts for various chemical reactions.[2]
- **Drug Development and Medical Devices:** Copper and copper oxide are known for their antimicrobial properties. ALD allows for the uniform coating of complex surfaces on medical devices to prevent biofilm formation.
- **Sensors:** The semiconducting properties of copper oxides are utilized in gas sensing applications.

Experimental Protocols

Protocol 1: Plasma-Enhanced Atomic Layer Deposition (PEALD) of Metallic Copper

This protocol describes the deposition of metallic copper films using Cu(TMHD)₂ and a hydrogen (H₂) plasma co-reactant. The use of hydrogen plasma facilitates the reduction of the

Cu(II) precursor to metallic copper at lower temperatures than thermal processes.[5]

Table 2: PEALD Parameters for Metallic Copper Deposition

Parameter	Value	Notes
Precursor	Cu(TMHD) ₂	Solid precursor
Co-reactant	Hydrogen (H ₂) Plasma	
Substrate Temperature	60 - 180 °C[5]	An ALD window is reported between 90 °C and 250 °C.[5]
Precursor Temperature	123.5 °C[5]	To ensure adequate vapor pressure.
Reactor Pressure	Variable, typically in the mTorr to Torr range	
Plasma Power	Variable, dependent on reactor geometry	
Pulse Sequence	Example: 5s / 5s / 8s / 5s[6]	Cu(TMHD) ₂ pulse / Ar purge / H ₂ plasma / Ar purge
Growth per Cycle (GPC)	~0.12 Å/cycle[5]	Measured at 180 °C.

Experimental Procedure:

- **Substrate Preparation:** The substrate (e.g., Si wafer with a diffusion barrier like TaN) is loaded into the ALD reactor.
- **System Pump-Down:** The reactor is pumped down to the desired base pressure.
- **Heating:** The substrate and precursor are heated to their respective setpoint temperatures and allowed to stabilize.
- **ALD Cycles:** The deposition process proceeds by repeating the following four-step cycle:
 - a. **Cu(TMHD)₂ Pulse:** A pulse of vaporized Cu(TMHD)₂ is introduced into the reactor. The precursor adsorbs onto the substrate surface.
 - b. **Purge 1:** The reactor is purged with an inert

gas (e.g., Argon) to remove any unreacted precursor and gaseous byproducts. c. H₂ Plasma Pulse: A pulse of hydrogen plasma is introduced. The reactive hydrogen species reduce the adsorbed copper precursor to metallic copper and react with the ligands to form volatile byproducts. d. Purge 2: The reactor is purged again with an inert gas to remove reaction byproducts.

- **Cool-Down and Unloading:** After the desired number of cycles, the system is cooled down, and the substrate is removed.

Protocol 2: Thermal Atomic Layer Deposition of Copper(I) Oxide (Cu₂O)

This protocol outlines the deposition of Cu₂O films using Cu(TMHD)₂ and an ozone (O₃) or a water/oxygen mixture as the oxygen source.^{[7][8]}

Table 3: Thermal ALD Parameters for Copper(I) Oxide Deposition

Parameter	Value	Notes
Precursor	Cu(TMHD) ₂	Solid precursor
Co-reactant	Ozone (O ₃) or H ₂ O/O ₂ mixture	
Substrate Temperature	150 - 230 °C ^[8]	For O ₃ co-reactant.
Precursor Temperature	~120 - 140 °C	To ensure adequate vapor pressure.
Reactor Pressure	Variable, typically in the mTorr to Torr range	
Pulse Sequence	Example: t ₁ / t ₂ / t ₃ / t ₄	Cu(TMHD) ₂ pulse / Purge / Co-reactant pulse / Purge
Growth per Cycle (GPC)	~0.038 nm/cycle ^[8]	For CuO deposition with O ₃ .

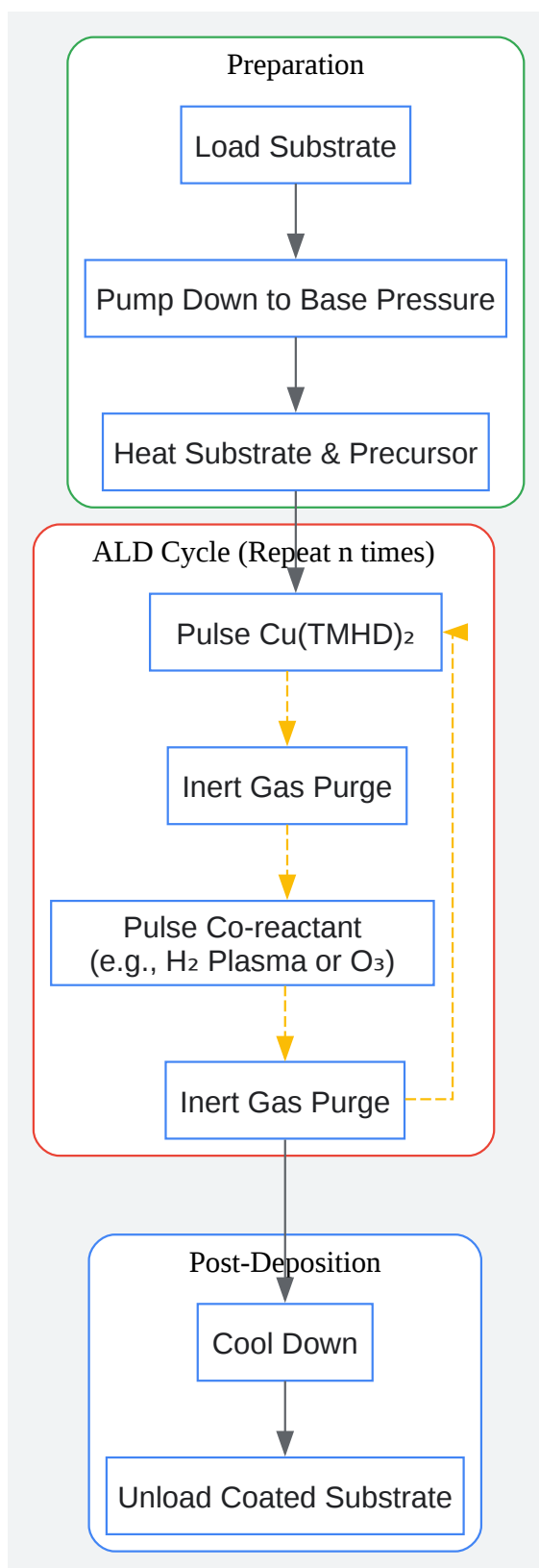
Experimental Procedure:

- **Substrate Preparation:** The substrate is loaded into the ALD reactor.

- **System Pump-Down:** The reactor is pumped down to the desired base pressure.
- **Heating:** The substrate and precursor are heated to their setpoint temperatures.
- **ALD Cycles:** The deposition is carried out by repeating the following four-step cycle:
 - a. **Cu(TMHD)₂ Pulse:** Vaporized Cu(TMHD)₂ is pulsed into the reactor and chemisorbs on the substrate.
 - b. **Purge 1:** The reactor is purged with an inert gas.
 - c. **Co-reactant Pulse:** A pulse of the oxygen source (e.g., ozone) is introduced, reacting with the adsorbed precursor to form copper oxide and volatile byproducts.
 - d. **Purge 2:** The reactor is purged with an inert gas to remove byproducts.
- **Cool-Down and Unloading:** The system is cooled, and the substrate is removed.

Visualizations

Experimental Workflow



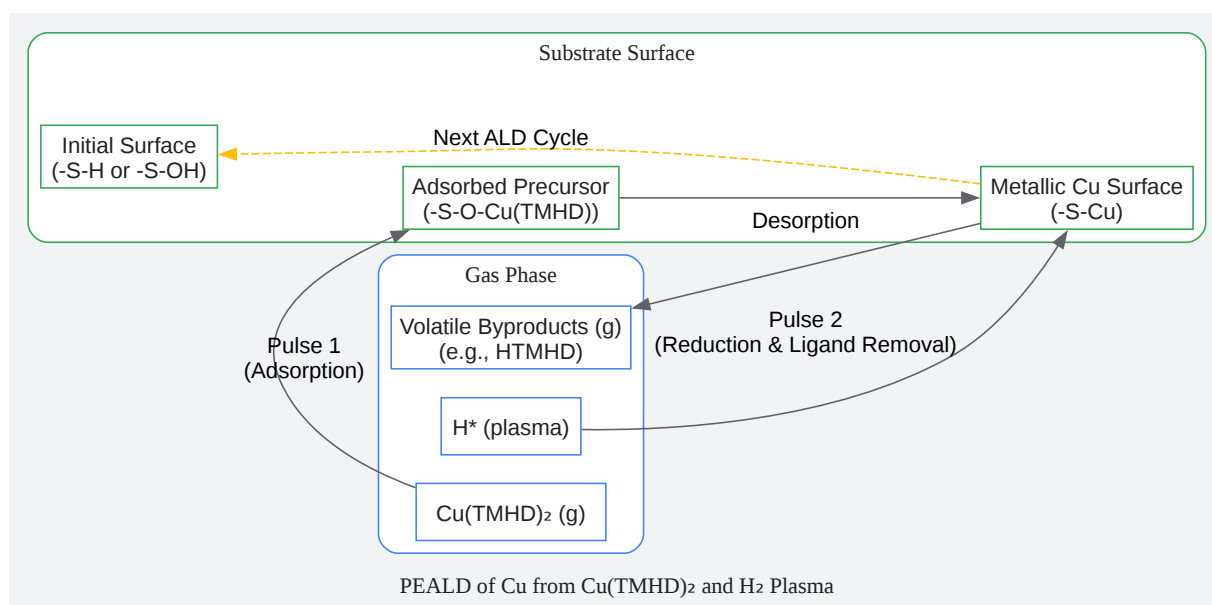
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Caption: General workflow for an ALD process.

Proposed Reaction Mechanism for PEALD of Copper

The reaction mechanism for the PEALD of copper from $\text{Cu}(\text{TMHD})_2$ and hydrogen plasma is believed to involve the following steps on the substrate surface:

- First Half-Reaction: Adsorption of the $\text{Cu}(\text{TMHD})_2$ precursor onto the surface. The bulky ligands may lead to a self-limiting reaction due to steric hindrance.
- Second Half-Reaction: The hydrogen plasma generates highly reactive hydrogen radicals. These radicals react with the adsorbed precursor, breaking the copper-ligand bonds and reducing $\text{Cu}(\text{II})$ to metallic $\text{Cu}(0)$. The organic ligands react with hydrogen radicals to form volatile byproducts, such as 2,2,6,6-tetramethyl-3,5-heptanedione (HTMHD), which are then purged from the reactor.[5]



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Caption: Proposed surface reaction for PEALD of Cu.

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